Fmoc-d-glu(otbu)-opfp

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

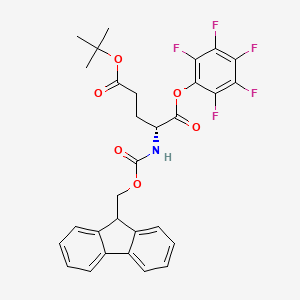

5-O-tert-butyl 1-O-(2,3,4,5,6-pentafluorophenyl) (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26F5NO6/c1-30(2,3)42-21(37)13-12-20(28(38)41-27-25(34)23(32)22(31)24(33)26(27)35)36-29(39)40-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,36,39)/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIDYQYOPUBOMTR-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26F5NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50692813 | |

| Record name | 5-tert-Butyl 1-(pentafluorophenyl) N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50692813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

591.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200616-21-3 | |

| Record name | D-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 5-(1,1-dimethylethyl) 1-(pentafluorophenyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=200616-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-tert-Butyl 1-(pentafluorophenyl) N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50692813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Fmoc-D-Glu(OtBu)-OPfp: Properties, Mechanisms, and Application in Peptide Synthesis

This guide offers a comprehensive exploration of N-α-Fmoc-D-glutamic acid γ-t-butyl ester α-pentafluorophenyl ester, commonly abbreviated as Fmoc-D-Glu(OtBu)-OPfp. It is designed for researchers, scientists, and professionals in drug development who utilize solid-phase peptide synthesis (SPPS). We will delve into the core chemical properties, the mechanistic underpinnings of its constituent functional groups, and its practical application, providing field-proven insights to optimize synthetic workflows.

Introduction: A Strategically Engineered Building Block

This compound is a highly specialized amino acid derivative engineered for efficiency and reliability in Fmoc-based solid-phase peptide synthesis. The molecule is a sophisticated construct, combining three critical functionalities into a single, stable reagent:

-

N-α-Fmoc Group: A base-labile protecting group for the alpha-amino function, forming the cornerstone of the most widely used orthogonal SPPS strategy.[1][2]

-

γ-OtBu Group: An acid-labile tert-butyl ester that protects the side-chain carboxyl group of glutamic acid, preventing unwanted branching and side reactions.[1][3][4]

-

α-OPfp Group: A highly reactive pentafluorophenyl ester at the alpha-carboxyl position, which serves as a pre-activated moiety for efficient peptide bond formation without the need for in-situ coupling reagents.[5][6][7]

This strategic combination allows for streamlined incorporation of D-glutamic acid into a growing peptide chain with minimal side reactions and high coupling efficiency.

Core Chemical and Physical Properties

A thorough understanding of the reagent's physical properties is fundamental to its correct handling, storage, and application.

| Property | Value | Source(s) |

| Molecular Formula | C₃₀H₂₆F₅NO₆ | [8][9] |

| Molecular Weight | 591.52 g/mol | [10] |

| CAS Number | 200616-21-3 | [8] |

| Appearance | White to off-white powder/crystalline solid | [] |

| Melting Point | 115-125 °C | [10] |

| Purity (Typical) | ≥98.0% (HPLC) | [10][12] |

| Solubility | Soluble in DMF, DCM, THF; Insoluble in water | [13] |

| Storage Conditions | Store at -20°C for long-term stability. May be shipped at room temperature. | [14] |

A Mechanistic Deep Dive: The Trifecta of Functionality

The efficacy of this compound stems from the distinct and complementary chemical reactivity of its three key functional groups. This design is central to the principle of orthogonal protection in SPPS.

The Fmoc Group: Base-Labile N-α-Protection

The 9-fluorenylmethyloxycarbonyl (Fmoc) group shields the alpha-amino nitrogen from reacting out of turn. Its key feature is its lability to basic conditions, typically a solution of a secondary amine like piperidine in DMF.[2]

The deprotection is a two-step E1cB elimination mechanism:

-

A mild base, typically piperidine, abstracts the acidic proton on the fluorenyl ring's C9 position.[15]

-

This generates a stabilized carbanion, leading to a β-elimination that cleaves the C-O bond, releasing the free amine, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate.

-

The DBF intermediate is immediately trapped by the excess secondary amine (piperidine) to form a stable adduct, driving the reaction to completion.[15][16]

Caption: The Fmoc/tBu orthogonal protection strategy in SPPS.

The Pentafluorophenyl (OPfp) Ester: High-Reactivity Activation

The pentafluorophenyl (OPfp) ester is a type of "active ester" used to facilitate peptide bond formation. The strong electron-withdrawing effect of the five fluorine atoms on the phenyl ring makes the pentafluorophenoxide an excellent leaving group. [5]This renders the carboxyl carbon highly electrophilic and susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain.

Advantages of using OPfp esters include:

-

High Reactivity: Leads to rapid coupling times, minimizing side reactions. [5][7]* Low Racemization: The reaction conditions generally preserve the stereochemical integrity of the amino acid. [5]* Stability: Fmoc-amino acid-OPfp esters are stable, crystalline solids that can be pre-prepared, purified, and stored, unlike many in-situ activation methods that generate transient reactive species. [17]

Caption: Peptide bond formation using a PFP active ester.

Experimental Protocol: The SPPS Cycle with this compound

This protocol outlines a standard manual workflow for a single coupling cycle on a 0.1 mmol scale using a Rink Amide resin. Volumes and times may need optimization based on the specific peptide sequence and equipment.

Materials:

-

Fmoc-deprotected peptide-resin (0.1 mmol)

-

This compound (3-5 equivalents, e.g., 0.3-0.5 mmol, 177-296 mg)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Deprotection solution: 20% piperidine in DMF (v/v)

-

Solid-phase synthesis reaction vessel with frit

-

Shaker or nitrogen bubbler for agitation

Workflow:

| Step | Procedure | Purpose |

| 1. Resin Swelling | Place the resin in the reaction vessel. Wash and swell with DMF (3 x 5 mL, 5 min each) and DCM (3 x 5 mL, 1 min each), followed by a final DMF wash (3 x 5 mL, 1 min each). | To allow reagents to penetrate the resin beads effectively. |

| 2. Fmoc Deprotection | Treat the resin with 5 mL of 20% piperidine/DMF for 3 minutes. Drain. Treat with a fresh 5 mL portion for 10-15 minutes. | To remove the N-terminal Fmoc group, exposing the free amine for the next coupling step. |

| 3. Washing | Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 x 5 mL, 1 min each) to remove all traces of piperidine and the DBF-adduct. | Critical to prevent side reactions and ensure a clean coupling environment. |

| 4. Coupling | In a separate vial, dissolve this compound (3 eq., 177 mg) in ~3 mL of DMF. Add this solution to the washed, deprotected resin. | The OPfp ester does not require pre-activation with coupling reagents or a base like DIPEA. |

| 5. Reaction | Agitate the slurry at room temperature for 60-120 minutes. | To allow the coupling reaction to proceed to completion. |

| 6. Monitoring | (Optional) Perform a qualitative test (e.g., Kaiser or Chloranil test) on a few resin beads to confirm the absence of free primary amines, indicating reaction completion. | To validate the efficiency of the coupling step before proceeding. |

| 7. Washing | Drain the coupling solution. Wash the resin with DMF (3 x 5 mL, 1 min each) and DCM (3 x 5 mL, 1 min each). | To remove excess reagents and byproducts, preparing the resin for the next cycle. |

| 8. Repeat | The resin is now ready for the next deprotection and coupling cycle (Steps 2-7). | To continue the elongation of the peptide chain. |

| 9. Final Cleavage | After the final coupling and deprotection, treat the dried peptide-resin with a TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours. | To cleave the completed peptide from the resin and remove all acid-labile side-chain protecting groups, including OtBu. |

Analytical Characterization

Rigorous quality control of the amino acid derivative is paramount for successful synthesis. The primary techniques for assessing the purity and identity of this compound are:

| Technique | Purpose | Typical Specification |

| Reverse-Phase HPLC | Determines chemical purity by separating the main compound from any synthesis-related impurities. | ≥98.0% |

| Mass Spectrometry (MS) | Confirms the identity of the compound by verifying its molecular weight. | Expected M+H⁺ or M+Na⁺ matches theoretical value. |

| ¹H NMR Spectroscopy | Confirms the chemical structure and can detect structural isomers or residual solvents. | Spectrum is consistent with the proposed structure. |

Conclusion: An Indispensable Tool for Modern Peptide Synthesis

This compound represents a pinnacle of strategic design in reagents for solid-phase peptide synthesis. By integrating stable, orthogonal protection with a highly reactive activated ester, it offers researchers a reliable and efficient method for incorporating D-glutamic acid into complex peptide structures. Its use minimizes the need for potentially problematic in-situ coupling reagents, reduces side reactions, and promotes high-yield synthesis. A thorough understanding of its chemical properties and the underlying mechanisms of its functional groups, as detailed in this guide, empowers scientists to leverage this powerful tool to its fullest potential in the pursuit of novel therapeutics and advanced biological research.

References

- Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.

- BenchChem. (2025). The Role of Pentafluorophenol in Modern Peptide Synthesis: A Technical Guide.

- BenchChem. (2025). Stability of the tert-Butyl (tBu) Protecting Group in Solid-Phase Peptide Synthesis: A Comparative Guide.

- Isidro-Llobet, A., et al. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC - NIH.

- Wikipedia. (n.d.). Pentafluorophenyl esters.

- Organic Chemistry Explained. (2022). Deprotecting Fmoc Group Mechanism | Organic Chemistry. YouTube.

- ACS Publications. (2025). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction.

- Journal of the Korean Chemical Society. (n.d.). Synthesis of Pentafluorophenyl Esters of Nitroveratryloxycarbonyl-Protected Amino Acids.

- Suzhou Highfine Biotech. (n.d.). Pentafluorophenol and its derivatives.

- ResearchGate. (n.d.). (a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene.

- Lab901. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). Fmoc-Glu(OtBu)-OPfp Novabiochem.

- Aapptec Peptides. (n.d.). This compound [200616-21-3].

- ChemPep. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). Fmoc-Glu(OtBu)-OPfp Novabiochem 86061-04-3.

- Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group.

- Chemistry Stack Exchange. (2015). Why is tert-Butyl (tBu) often not listed as protecting group for alcohol?.

- BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.

- BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis Using Fmoc-Glu(OtBu)-OH.

- Biorunstar. (n.d.). Fmoc-Glu(OtBu)-OPfp.

- BenchChem. (2025). A Researcher's Guide to Assessing the Purity of Synthesized Fmoc-N-Me-Glu(OtBu)-OH.

- Sigma-Aldrich. (n.d.). Fmoc- D -Glu(OtBu)-OH = 98.0 HPLC.

- BOC Sciences. (n.d.). CAS 104091-08-9 Fmoc-D-Glu(OtBu)-OH.

- Sigma-Aldrich. (n.d.). Fmoc-D-Glu(OtBu)-OH Novabiochem 104091-08-9.

- APExBIO. (n.d.). Fmoc-Glu(OtBu)-OH - Protected Amino Acid for Peptide Synthesis.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 7. Pentafluorophenol and its derivatives [en.highfine.com]

- 8. peptide.com [peptide.com]

- 9. chempep.com [chempep.com]

- 10. Fmoc-Glu(OtBu)-OPfp Novabiochem 86061-04-3 [sigmaaldrich.com]

- 12. biorunstar.com [biorunstar.com]

- 13. apexbt.com [apexbt.com]

- 14. This compound | Lab901 [lab901.net]

- 15. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

An In-depth Technical Guide to Fmoc-D-Glu(OtBu)-OPfp: Structure, Synthesis, and Application in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fmoc-D-Glu(OtBu)-OPfp, or N-α-(9-Fluorenylmethoxycarbonyl)-D-glutamic acid γ-tert-butyl ester α-pentafluorophenyl ester, is a pivotal building block in modern solid-phase peptide synthesis (SPPS). Its trifunctional nature, incorporating a base-labile Fmoc protecting group, an acid-labile tert-butyl (OtBu) ester, and a highly reactive pentafluorophenyl (OPfp) ester, provides chemists with an efficient and versatile tool for the introduction of D-glutamic acid residues into complex peptide sequences. This guide offers a comprehensive overview of its chemical structure, a detailed protocol for its synthesis, and an exploration of its applications in the development of peptide-based therapeutics and research agents.

Unveiling the Molecular Architecture: Structure and Functionality

The efficacy of this compound in peptide synthesis is a direct consequence of its unique structural features, each serving a distinct and crucial purpose.

-

Fmoc (9-Fluorenylmethoxycarbonyl) Group: This bulky, aromatic urethane serves as a temporary protecting group for the α-amino functionality. Its key advantage lies in its lability to mild basic conditions, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). This allows for the selective deprotection of the N-terminus without affecting the acid-sensitive side-chain protecting groups or the peptide-resin linkage, a cornerstone of the widely adopted orthogonal Fmoc/tBu strategy in SPPS.[1]

-

OtBu (tert-Butyl) Ester: The γ-carboxyl group of the glutamic acid side chain is protected as a tert-butyl ester. This bulky ester provides excellent steric hindrance, preventing undesirable side reactions at the side chain during peptide elongation. The OtBu group is stable to the basic conditions used for Fmoc removal but is readily cleaved under strongly acidic conditions, typically with trifluoroacetic acid (TFA), during the final cleavage of the peptide from the solid support.[1]

-

OPfp (Pentafluorophenyl) Ester: The α-carboxyl group is activated as a pentafluorophenyl ester. The strongly electron-withdrawing nature of the five fluorine atoms on the phenyl ring renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the free amino group of the growing peptide chain. This "active ester" strategy facilitates rapid and efficient peptide bond formation with a low propensity for racemization.[2]

The strategic combination of these three moieties in a single molecule streamlines the peptide synthesis workflow, enhancing both efficiency and the purity of the final product.

Chemical Properties Summary

| Property | Value |

| Molecular Formula | C30H26F5NO6 |

| Molecular Weight | 591.5 g/mol [3] |

| CAS Number | 200616-21-3[3] |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMF, NMP, and other common organic solvents for peptide synthesis. |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is achieved through the esterification of its precursor, Fmoc-D-Glu(OtBu)-OH, with pentafluorophenol. A common and effective method utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to facilitate the reaction.

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Protocol

Materials:

-

Fmoc-D-Glu(OtBu)-OH

-

Pentafluorophenol (PFP-OH)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve Fmoc-D-Glu(OtBu)-OH (1 equivalent) and pentafluorophenol (1 equivalent) in anhydrous THF.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition of DCC: While stirring, add DCC (1.1 equivalents) to the cooled solution. A white precipitate of dicyclohexylurea (DCU) will begin to form.

-

Reaction: Continue stirring the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, filter off the precipitated DCU.

-

Concentrate the filtrate under reduced pressure to remove the THF.

-

Dissolve the resulting residue in ethyl acetate.

-

Wash the ethyl acetate solution sequentially with saturated aqueous sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the sodium sulfate and concentrate the ethyl acetate solution under reduced pressure to yield the crude product.

-

Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexane, to obtain the pure this compound.

-

Characterization and Quality Control

Rigorous analytical characterization is essential to ensure the purity and identity of this compound for its successful application in peptide synthesis.

Analytical Techniques and Expected Results

| Technique | Expected Results |

| HPLC (High-Performance Liquid Chromatography) | A single major peak with a purity of ≥98% is expected. |

| Mass Spectrometry (MS) | The expected mass-to-charge ratio ([M+H]+) for C30H26F5NO6 is approximately 592.5 g/mol . |

| ¹H NMR (Proton Nuclear Magnetic Resonance) | The spectrum should show characteristic peaks for the Fmoc, OtBu, and pentafluorophenyl groups, as well as the amino acid backbone protons. Note: Specific, experimentally verified spectral data for this compound is not readily available in the public domain. The expected shifts are based on the known structure and data from similar compounds. |

| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | The spectrum should display the expected number of carbon signals corresponding to the molecular structure. Note: As with ¹H NMR, specific, verified data is not widely available. |

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in Fmoc-based solid-phase peptide synthesis. Its pre-activated nature offers several advantages over in-situ activation methods.

Advantages of Using Pre-activated OPfp Esters:

-

Rapid Coupling: The high reactivity of the OPfp ester leads to faster coupling times, improving the overall efficiency of the synthesis.

-

Reduced Racemization: The use of pre-activated esters, especially in the presence of additives like 1-hydroxybenzotriazole (HOBt), minimizes the risk of racemization at the α-carbon during peptide bond formation.[2]

-

Avoidance of Side Reactions: Since the coupling agent is not present during the coupling step on the resin, potential side reactions with the growing peptide chain are avoided.

-

Suitability for Difficult Couplings: OPfp esters have been shown to be effective in coupling sterically hindered amino acids.

General SPPS Workflow using this compound

Sources

A Technical Guide to the Mechanism and Application of Fmoc-D-Glu(OtBu)-OPfp in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of Solid-Phase Peptide Synthesis (SPPS), the efficiency of coupling reactions and the integrity of stereochemistry are paramount. Fmoc-D-Glu(OtBu)-OPfp is a pre-activated amino acid derivative that offers a streamlined and highly effective solution for incorporating D-glutamic acid into peptide sequences. This guide provides an in-depth analysis of the core mechanisms, strategic advantages, and practical applications of this reagent. We will dissect the roles of the Fmoc, OtBu, and OPfp moieties, detail the chemical kinetics of peptide bond formation, and present field-proven protocols. By leveraging a stable, highly reactive pentafluorophenyl (Pfp) ester, this building block facilitates rapid and clean coupling, often without the need for additional in-situ coupling reagents, thereby minimizing side reactions such as racemization and ensuring high-purity peptide products.

Part 1: The Molecular Components and Their Rationale

The efficacy of this compound stems from the distinct and synergistic functions of its three key components. Understanding the rationale behind each group is fundamental to its application.

-

The Fmoc Group (9-Fluorenylmethyloxycarbonyl): The cornerstone of modern SPPS, the Fmoc group provides temporary protection for the α-amine of the amino acid.[1][2][3] Its critical feature is its lability to mild basic conditions, typically a solution of 20% piperidine in N,N-dimethylformamide (DMF).[1][4] This deprotection occurs via a β-elimination mechanism, which is rapid and highly specific, leaving acid-labile side-chain protecting groups unaffected.[5] This orthogonality is the strategic foundation of the Fmoc/tBu synthesis approach.[]

-

The OtBu Group (tert-Butyl Ester): Glutamic acid possesses a reactive γ-carboxylic acid in its side chain. To prevent unwanted side reactions, such as chain branching or side-chain acylation, this group must be masked.[7][8] The tert-butyl (OtBu) ester serves as an ideal protecting group due to its stability under the basic conditions used for Fmoc removal.[7][8] It is, however, readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage step, ensuring the native side chain is revealed only after the peptide sequence is fully assembled.[7][8]

-

The OPfp Group (Pentafluorophenyl Ester): This moiety is the engine of the coupling reaction. The pentafluorophenyl ester is a highly "active ester."[9] The five strongly electron-withdrawing fluorine atoms on the phenyl ring create a significant inductive effect, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[10][11] Furthermore, the resulting pentafluorophenoxide is an excellent leaving group, which facilitates rapid and efficient formation of the amide (peptide) bond.[10][11] Pfp esters are often crystalline, stable solids that are less susceptible to spontaneous hydrolysis than many other active esters, making them convenient for use in both manual and automated synthesis.[9][10]

Part 2: The Core Mechanism of Action: Peptide Bond Formation

The use of this compound simplifies the coupling step in SPPS by eliminating the need for in-situ activation. The mechanism is a direct and efficient nucleophilic acyl substitution.

Step 1: N-terminal Deprotection The synthesis cycle begins with the removal of the Fmoc group from the N-terminus of the resin-bound peptide chain using a piperidine/DMF solution. This exposes a free primary amine (a nucleophile).

Step 2: Coupling via Nucleophilic Attack The pre-activated this compound is introduced to the deprotected peptidyl-resin. The free N-terminal amine of the growing peptide chain acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the Pfp ester.

Step 3: Tetrahedral Intermediate Formation & Collapse This attack forms a transient, unstable tetrahedral intermediate. The intermediate rapidly collapses, ejecting the stable pentafluorophenoxide anion as a leaving group.

Step 4: Peptide Bond Formation The result is the formation of a new, stable amide bond, extending the peptide chain by one D-glutamic acid residue. The pentafluorophenol byproduct is easily washed away.

Kinetic studies have shown that Pfp esters exhibit significantly higher coupling rates compared to other active esters like p-nitrophenyl (ONp) esters.[11][12] The relative coupling rate of OPfp has been reported to be over 100 times faster than that of ONp esters, which minimizes reaction times and reduces the window for potential side reactions like racemization.[11][12]

Caption: Mechanism of peptide bond formation using a Pfp active ester.

Part 3: Practical Implementation and Experimental Protocols

The stability and high reactivity of this compound make it suitable for a straightforward coupling protocol.

Standard Manual Coupling Protocol

This protocol assumes a starting scale of 0.1 mmol on a standard solid-phase synthesis resin (e.g., Rink Amide).

-

Resin Preparation:

-

Swell the peptidyl-resin (with a free N-terminus) in DMF for 30 minutes in a suitable reaction vessel.

-

-

Coupling Solution Preparation:

-

In a separate vial, dissolve 3 equivalents of this compound (e.g., ~195 mg for 0.1 mmol scale) relative to the resin loading in a minimal volume of DMF (approx. 2 mL).

-

Expertise Note: Unlike in-situ activation methods (e.g., HBTU/HATU), no pre-activation time or addition of a tertiary base like DIPEA is typically required, simplifying the workflow and reducing potential side reactions.[13] However, for particularly difficult couplings, the addition of an additive like 1-hydroxybenzotriazole (HOBt) may be beneficial.[11]

-

-

Coupling Reaction:

-

Drain the DMF from the swollen resin.

-

Add the this compound solution to the resin.

-

Agitate the mixture at room temperature for 60-120 minutes.

-

-

Reaction Monitoring (Self-Validation):

-

Perform a qualitative Kaiser test (ninhydrin test) on a small sample of resin beads to check for the presence of free primary amines.

-

Trustworthiness Check:

-

Negative Result (beads remain colorless/yellow): Indicates complete coupling. Proceed to the washing step.

-

Positive Result (beads turn dark blue): Indicates incomplete coupling. Redose the resin with a fresh coupling solution and allow it to react for another 60 minutes before re-testing.

-

-

-

Washing:

-

Once the coupling is complete, drain the reaction vessel.

-

Wash the resin thoroughly to remove excess reagents and the pentafluorophenol byproduct. A typical wash cycle is: DMF (3x), Dichloromethane (DCM) (3x), DMF (3x).

-

-

Next Cycle:

-

The resin is now ready for the Fmoc deprotection step of the next amino acid in the sequence.

-

Data Summary: Coupling Conditions

| Parameter | Recommended Value | Rationale |

| Equivalents of AA | 3 - 5 eq. | Ensures a sufficient concentration gradient to drive the reaction to completion. |

| Solvent | DMF or NMP | Excellent solvating properties for both the peptide-resin and reagents. |

| Reaction Time | 60 - 120 min | Typically sufficient for complete coupling due to high reactivity of the OPfp ester.[11][14] |

| Temperature | Room Temperature | Sufficient for efficient coupling; elevated temperatures are usually unnecessary. |

| Monitoring | Kaiser Test | A reliable qualitative method to confirm the completion of the coupling reaction.[15] |

Part 4: Advantages, Limitations, and Comparative Analysis

The choice of an activation strategy is a critical decision in peptide synthesis design.

Advantages of this compound

-

High Reactivity & Speed: Pfp esters offer rapid coupling kinetics, leading to shorter reaction times and higher throughput.[11][12][14]

-

Reduced Racemization: The use of pre-formed, moderately reactive active esters is a crucial strategy for suppressing racemization, which can be a notorious issue with "over-activation" from some conventional coupling reagents.[14][16] This ensures the stereochemical integrity of the final peptide.

-

Convenience and Stability: As a stable, crystalline solid, the reagent can be accurately weighed and stored, which is particularly advantageous in automated synthesis workflows.[10] It avoids the handling of less stable in-situ coupling reagents.

-

Clean Byproducts: The pentafluorophenol byproduct is non-reactive and easily removed by standard washing procedures, unlike the urea byproducts from carbodiimide reagents.[14]

Limitations

-

Cost: Pre-activated esters can be more expensive than purchasing the base amino acid and using a separate, bulk coupling reagent.

-

Difficult Couplings: For extremely sterically hindered couplings or aggregation-prone sequences, in-situ activation reagents like HATU or PyAOP, which form even more reactive OAt esters, may sometimes offer superior performance.[17]

Comparative Analysis

| Activation Method | Key Feature | Racemization Risk | Byproducts | Typical Use Case |

| OPfp Ester | Pre-activated, high reactivity | Low[14][16] | Soluble phenol | Standard and automated synthesis, sequences where stereopurity is critical. |

| HBTU/HOBt | In-situ activation | Low to Moderate | Soluble urea/HOBt | General-purpose workhorse for both manual and automated synthesis.[3] |

| HATU/HOAt | In-situ, very high reactivity | Low | Soluble urea/HOAt | Difficult couplings, sterically hindered amino acids, rapid synthesis protocols. |

| DIC/HOBt | In-situ, cost-effective | Moderate | Urea (can precipitate) | Cost-sensitive, large-scale synthesis; often used in solution phase.[15] |

Conclusion

This compound represents a highly refined tool in the peptide chemist's arsenal. By integrating orthogonal protection (Fmoc/OtBu) with a highly efficient and stable pre-activated ester (OPfp), it provides a reliable, rapid, and high-fidelity method for incorporating D-glutamic acid. Its mechanism minimizes the risk of common side reactions, particularly racemization, while its ease of use streamlines the synthesis workflow. For researchers and drug developers aiming to produce high-purity peptides with precise stereochemical control, this compound is an authoritative and field-proven choice.

References

-

Active ester-based peptide bond formation and its application in peptide synthesis. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

-

Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. National Institutes of Health (NIH). Available at: [Link]

-

Deprotecting Fmoc Group Mechanism | Organic Chemistry. YouTube. Available at: [Link]

-

Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]

-

Fluorenylmethyloxycarbonyl protecting group. Wikipedia. Available at: [Link]

-

Pentafluorophenyl esters. Wikipedia. Available at: [Link]

-

Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. ACS Publications. Available at: [Link]

-

Introduction to Peptide Synthesis. National Institutes of Health (NIH). Available at: [Link]

-

N-Terminal Deprotection - Fmoc removal. Aapptec Peptides. Available at: [Link]

-

Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

-

Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Available at: [Link]

-

Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? National Institutes of Health (NIH). Available at: [Link]

-

Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. Available at: [Link]

-

Epimerisation in Peptide Synthesis. MDPI. Available at: [Link]

-

New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. PubMed. Available at: [Link]

-

New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS | Request PDF. ResearchGate. Available at: [Link]

-

Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. Available at: [Link]

-

Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. PubMed. Available at: [Link]

-

Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. Available at: [Link]

-

Guide to Solid Phase Peptide Synthesis. AAPPTEC. Available at: [Link]

Sources

- 1. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 4. peptide.com [peptide.com]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 10. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. nbinno.com [nbinno.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Active ester-based peptide bond formation and its application in peptide synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Imperative for Precision in Peptide Synthesis

An In-Depth Technical Guide to Fmoc-D-Glu(OtBu)-OPfp for Advanced Peptide Synthesis

In the landscape of modern drug development and biochemical research, solid-phase peptide synthesis (SPPS) stands as the cornerstone technology for creating peptides with high fidelity and purity.[1][2][3] The success of SPPS hinges on a meticulously controlled, stepwise assembly of amino acids, a process governed by the principles of orthogonal protection.[4][5] This strategy, which employs protecting groups that can be removed under distinct chemical conditions, is essential for directing reactivity and preventing the formation of undesirable byproducts.[6][7]

Within the arsenal of specialized reagents for Fmoc/tBu-based SPPS, N-α-Fmoc-D-glutamic acid γ-t-butyl ester α-pentafluorophenyl ester (this compound) emerges as a highly specialized and efficient building block. This pre-activated amino acid derivative is engineered to address the dual challenges of side-chain protection and efficient peptide bond formation. This guide, intended for researchers, chemists, and drug development professionals, provides a deep dive into the core chemistry, strategic advantages, and field-proven protocols for leveraging this compound to its full potential.

Core Principles: A Trifunctional Reagent for Controlled Assembly

The efficacy of this compound is derived from the synergistic function of its three key chemical moieties: the Nα-Fmoc group, the γ-OtBu ester, and the α-OPfp active ester. Understanding the role of each is critical to its successful application.

-

The Nα-Fmoc Group (Temporary Protection): The 9-fluorenylmethyloxycarbonyl (Fmoc) group serves as the temporary shield for the α-amino group.[1][4] Its defining characteristic is its lability to mild basic conditions, typically a 20% solution of piperidine in N,N-dimethylformamide (DMF).[1][5] This allows for its selective removal at each cycle of the synthesis to expose the amine for the next coupling reaction, without disturbing other protecting groups.[4][5]

-

The γ-OtBu Group (Side-Chain Protection): The side-chain carboxyl group of glutamic acid is highly reactive and must be masked to prevent side reactions, such as the formation of branched peptides.[6] The tert-butyl (OtBu) ester is an ideal protecting group for this purpose within the Fmoc/tBu orthogonal system. It is exceptionally stable to the basic conditions used for Fmoc removal but is readily cleaved under strong acidic conditions (e.g., trifluoroacetic acid, TFA), typically during the final step of cleaving the completed peptide from the resin support.[6][8][9]

-

The α-OPfp Ester (Carboxyl Activation): The pentafluorophenyl (Pfp) ester is a highly reactive acylating agent.[10][11] The strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring makes the pentafluorophenoxide anion an excellent leaving group.[10][12] This "pre-activation" of the α-carboxyl group facilitates a rapid and efficient nucleophilic attack by the free N-terminal amine of the growing peptide chain, driving peptide bond formation forward with high efficiency.[10][11][13]

Below is a visualization of the chemical structure of this compound, highlighting its key functional components.

Caption: Functional components of the this compound molecule.

Physicochemical Properties

A summary of the key properties of this compound is provided below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 200616-21-3 | [14][15] |

| Molecular Formula | C₃₀H₂₆F₅NO₆ | [16] |

| Molecular Weight | 591.52 g/mol | [16] |

| Appearance | White to off-white powder | |

| Melting Point | 115-125 °C | |

| Primary Application | Fmoc Solid-Phase Peptide Synthesis (SPPS) | [17] |

| Key Functional Groups | N-α-Fmoc (amine protection), γ-OtBu (side-chain protection), α-OPfp (carboxyl activation) | [4][6][11] |

| Storage Temperature | -20°C | [17] |

The Strategic Advantage of Pre-activation in SPPS

The decision to use a pre-activated amino acid like this compound, rather than relying on in-situ activation with coupling reagents (e.g., HBTU, HATU, DIC), is a strategic one rooted in enhancing reaction efficiency and minimizing side reactions.

Enhanced Coupling Kinetics

Pfp esters are among the most reactive active esters used in peptide synthesis. Kinetic studies have shown that their coupling rates are significantly higher than other active esters like p-nitrophenyl (ONp) or pentachlorophenyl (OPCP) esters.[11][13] One report cites the relative coupling rate of OPfp esters as being over 100 times faster than ONp esters.[11][13] This high reactivity translates to:

-

Faster Reaction Times: Couplings can often be completed in a shorter timeframe (e.g., 30-60 minutes).[4]

-

Higher Coupling Efficiency: The rapid kinetics help drive the reaction to completion, which is especially valuable for sterically hindered couplings or "difficult" sequences.[18]

Minimization of Side Reactions

A key advantage of using a pre-formed active ester is that the growing peptide chain is not exposed to a separate activating reagent and its byproducts.[12] This approach avoids potential side reactions associated with in-situ activators, such as the guanidinylation of the N-terminal amine that can occur with excess uronium/aminium reagents like HATU or HBTU.[19] Furthermore, the rapid coupling helps to outcompete potential side reactions like racemization.[13]

The table below compares the Pfp ester methodology with other common coupling strategies.

| Coupling Method | Relative Speed | Racemization Potential | Key Byproducts | Field Notes |

| Pfp Esters (OPfp) | Very High | Low | Pentafluorophenol (Pfp-OH) | Excellent for rapid, clean couplings. Avoids exposing the resin to activating agents.[10][12] |

| Carbodiimides (DIC) | Moderate | Moderate (requires additive) | Diisopropylurea (soluble) | Cost-effective but requires an additive like Oxyma or HOBt to suppress racemization and improve rates.[8] |

| Uronium (HBTU/HATU) | Very High | Low | Tetramethylurea, guanidinium species (potential) | Highly efficient, especially for difficult couplings, but can be expensive and risk side reactions with excess reagent.[19] |

Experimental Protocols: A Self-Validating Workflow

The following protocols provide a detailed, step-by-step methodology for the incorporation of this compound in a standard manual SPPS workflow. The principles are directly translatable to automated synthesizers.

Protocol 1: Incorporation of this compound

This protocol describes a single coupling cycle for adding this compound to a resin-bound peptide with a free N-terminal amine.

A. Pre-Coupling Steps: Resin Preparation and Fmoc Deprotection

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.[8] This ensures optimal accessibility of reactive sites.

-

Fmoc Deprotection:

-

Washing: Thoroughly wash the resin to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. A typical wash sequence is: DMF (x5), DCM (x3), DMF (x3).[8] The resin now has a free amine, ready for coupling.

B. Coupling Step

-

Prepare Coupling Solution: In a separate vial, dissolve this compound (1.5-3 equivalents relative to resin loading) in a minimal volume of DMF. For particularly difficult couplings, an additive like 1-hydroxybenzotriazole (HOBt) (equal molar equivalent to the Pfp ester) can be included to further accelerate the reaction, although it is often not necessary due to the high reactivity of the Pfp ester.[12][20]

-

Initiate Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

-

Reaction: Agitate the mixture at room temperature for 45-90 minutes.

-

Monitoring: Monitor the reaction for completion using a qualitative method like the Kaiser test or a bromophenol blue test. A negative Kaiser test (beads remain yellow) indicates the absence of free primary amines and thus a complete reaction.

-

Post-Coupling Wash: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly (e.g., DMF x3, DCM x3) to remove excess reagents and the pentafluorophenol byproduct.

The following diagram illustrates the SPPS cycle using a pre-activated Pfp ester.

Caption: Experimental workflow for a single SPPS cycle using this compound.

Protocol 2: Final Cleavage and Global Deprotection

After the full peptide sequence is assembled, this protocol is used to cleave the peptide from the resin and simultaneously remove the acid-labile side-chain protecting groups, including the OtBu ester on the D-glutamic acid residue.

-

Resin Preparation: Wash the fully assembled, N-terminally Fmoc-protected peptide-resin with DCM (x3) and dry it thoroughly under a vacuum.

-

Prepare Cleavage Cocktail: Prepare a fresh cleavage cocktail. For most peptides, a standard and effective mixture is Reagent B : TFA / Phenol / Water / Triisopropylsilane (TIS) (88:5:5:2 v/w/v/v). TIS is a crucial scavenger for the tert-butyl cations generated from the cleavage of the OtBu group, preventing re-attachment to sensitive residues like Tryptophan or Methionine.[21]

-

Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin). Agitate the slurry at room temperature for 2-3 hours.

-

Peptide Collection: Filter the resin and collect the TFA solution containing the cleaved peptide. Wash the resin with a small additional volume of neat TFA and combine the filtrates.

-

Precipitation: Precipitate the crude peptide by adding the TFA filtrate dropwise into a centrifuge tube containing cold diethyl ether (at least 10x the volume of the TFA).

-

Isolation and Purification: Centrifuge the mixture to pellet the peptide. Decant the ether, wash the pellet with more cold ether, and dry the crude peptide. The product can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

This compound is a high-performance building block that offers a distinct strategic advantage for the synthesis of complex peptides. By integrating N-terminal protection, orthogonal side-chain protection, and highly efficient carboxyl activation into a single molecule, it streamlines the SPPS workflow. Its use leads to rapid coupling kinetics, high reaction yields, and a reduction in potential side reactions, ensuring the integrity of the final peptide product.[10][12] For researchers and drug developers aiming for the highest standards of peptide purity and synthesis efficiency, this compound represents an indispensable tool in the advanced chemist's repertoire.

References

-

Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. National Institutes of Health. [Link]

-

The Science Behind Fmoc-Glu(OtBu)-OH: Applications in Advanced Peptide Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Introduction to Peptide Synthesis. National Institutes of Health. [Link]

-

Synthesis of peptides on solid phase using pentafluorophenyl esters. ResearchGate. [Link]

-

Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. ACS Publications. [Link]

-

This compound. Lab901. [Link]

-

Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis. Advent Chembio. [Link]

-

Amino Acid Derivatives for Peptide Synthesis. Various Sources. [Link]

-

Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Fmoc-Glu(OtBu)-OPfp [86061-04-3]. Aapptec Peptides. [Link]

-

SELECTIVE CLEAVAGE OF N-t-BUTOXYCARBONYL PROTECTING GROUP. Chemistry Letters | Oxford Academic. [Link]

-

Organic & Biomolecular Chemistry. RSC Publishing. [Link]

-

This compound [200616-21-3]. Aapptec Peptides. [Link]

-

CAS 71989-18-9; Fmoc-L-Glu(OtBu)-OH. Aapptec Peptides. [Link]

-

Fmoc-Glu(OtBu)-OPfp | CAS 86061-04-3. Chemical-Suppliers. [Link]

-

Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. ACS Publications. [Link]

-

FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support. PubMed Central. [Link]

-

200616-21-3 | this compound. Next Peptide. [Link]

-

Advances in Fmoc solid-phase peptide synthesis. PubMed Central. [Link]

-

Novabiochem® Coupling reagents. Merck Millipore. [Link]

-

Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Knowledge UChicago. [Link]

-

How SPPS Reactors Are Used in Peptide Synthesis Applications. Various Sources. [Link]

-

SPPS Reagents Explained: A Complete Guide. CEM Corporation - YouTube. [Link]

-

Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. [Link]

-

This compound. Protheragen. [Link]

Sources

- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 2. bachem.com [bachem.com]

- 3. njhjchem.com [njhjchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. peptide.com [peptide.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. peptide.com [peptide.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pentafluorophenol and its derivatives [en.highfine.com]

- 14. peptide.com [peptide.com]

- 15. 200616-21-3 | this compound | Next Peptide [nextpeptide.com]

- 16. chempep.com [chempep.com]

- 17. This compound | Lab901 [lab901.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. merckmillipore.com [merckmillipore.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

Fmoc-d-glu(otbu)-opfp solubility and stability data

An In-Depth Technical Guide to Fmoc-D-Glu(OtBu)-OPfp: Solubility, Stability, and Application in Peptide Synthesis

Foreword

In the field of solid-phase peptide synthesis (SPPS), the success of synthesizing complex or lengthy peptides hinges on the reliability and efficiency of each coupling step. The choice of building blocks is paramount. This guide provides an in-depth analysis of N-α-Fmoc-D-glutamic acid γ-t-butyl ester α-pentafluorophenyl ester, commonly known as this compound. We will move beyond simple data sheets to explore the causality behind its use, offering field-proven insights into its solubility, stability, and optimal application. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this critical reagent.

Core Compound Analysis: Structure and Functionality

This compound is a highly specialized amino acid derivative designed for precision and efficiency in Fmoc-based SPPS. Its structure incorporates three key functional components that dictate its behavior and utility.

-

Fmoc (9-fluorenylmethoxycarbonyl) Group: This base-labile protecting group shields the α-amine, preventing uncontrolled polymerization. Its removal is typically achieved with a piperidine solution, a condition under which the side-chain and ester components remain stable.[1]

-

OtBu (tert-butyl) Ester: This acid-labile group protects the γ-carboxyl function on the glutamic acid side chain. The steric bulk of the tert-butyl group provides robust protection against side reactions, such as glutarimide formation, during synthesis.[2][3] It is orthogonal to the Fmoc group, as it is stable to piperidine but is readily cleaved with trifluoroacetic acid (TFA) during the final cleavage from the resin.[3]

-

OPfp (pentafluorophenyl) Ester: This is the "business end" of the molecule for coupling reactions. The PFP ester is a highly reactive "active ester." The five electron-withdrawing fluorine atoms on the phenyl ring make the pentafluorophenoxide a superb leaving group, facilitating rapid and efficient acylation of the free N-terminal amine of the growing peptide chain.[4]

dot graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [arrowhead=none]; bgcolor="#FFFFFF"; overlap=false; splines=true;

// Main structure nodes N [label="N", pos="0,0!", fontcolor="#202124"]; CA [label="Cα", pos="1.5,0.5!", fontcolor="#202124"]; C [label="C'", pos="2.5,-0.5!", fontcolor="#202124"]; CB [label="Cβ", pos="2.0,2.0!", fontcolor="#202124"]; CG [label="Cγ", pos="3.5,2.5!", fontcolor="#202124"]; CD [label="Cδ", pos="4.0,4.0!", fontcolor="#202124"];

// Atom labels H_N [label="H", pos="-0.5,0.5!", fontcolor="#202124"]; H_CA [label="H", pos="1.2,-0.2!", fontcolor="#202124"]; O_C [label="O", pos="2.2,-1.5!", fontcolor="#EA4335"]; O_PFP [label="O", pos="3.8,-0.2!", fontcolor="#EA4335"]; PFP_ring [label="PFP", shape=circle, style=filled, fillcolor="#F1F3F4", pos="5.0,-0.8!", fontcolor="#202124", width=1.2]; O_CD1 [label="O", pos="3.5,5.0!", fontcolor="#EA4335"]; O_CD2 [label="O", pos="5.0,4.0!", fontcolor="#EA4335"]; OtBu [label="tBu", shape=circle, style=filled, fillcolor="#F1F3F4", pos="6.0,4.8!", fontcolor="#202124", width=0.8];

// Fmoc group Fmoc [label="Fmoc", shape=box, style=filled, fillcolor="#F1F3F4", pos="-2.0,-1.0!", fontcolor="#202124"]; O_Fmoc [label="O", pos="-0.8,-1.2!", fontcolor="#EA4335"]; C_Fmoc [label="C", pos="-1.5,-0.5!", fontcolor="#202124"]; O2_Fmoc [label="O", pos="-2.2,0.2!", fontcolor="#EA4335"];

// Bonds N -- H_N; N -- C_Fmoc; N -- CA; CA -- H_CA; CA -- C; CA -- CB; C -- O_C [style=dashed]; // Double bond C -- O_PFP; O_PFP -- PFP_ring; CB -- CG; CG -- CD; CD -- O_CD1 [style=dashed]; // Double bond CD -- O_CD2; O_CD2 -- OtBu; C_Fmoc -- O_Fmoc [style=dashed]; // Double bond C_Fmoc -- O2_Fmoc; O2_Fmoc -- Fmoc; } Chemical Structure of this compound.

Physicochemical & Solubility Profile

| Property | Data | Source(s) |

| Molecular Formula | C₃₀H₂₆F₅NO₆ | [5][6] |

| Molecular Weight | 591.5 g/mol | [5][6] |

| Appearance | White to off-white powder | [4] |

| Melting Point | 115-125 °C | [4] |

| CAS Number | 200616-21-3 | [6] |

Solvent Compatibility Assessment:

The choice of solvent is critical not only for dissolving the reagent but also for ensuring proper resin swelling and reaction kinetics.

| Solvent | Solubility & Practical Insights |

| DMF (N,N-Dimethylformamide) | Excellent/Recommended. this compound is readily soluble in DMF, which is the standard solvent for Fmoc-SPPS.[7] DMF effectively solvates the growing peptide chain and reagents. It is crucial to use high-purity, amine-free DMF, as dimethylamine impurities can cause premature Fmoc deprotection.[8] |

| NMP (N-Methyl-2-pyrrolidone) | Good/Use with Caution. NMP is also an excellent solvent for SPPS and can be used interchangeably with DMF in many cases.[7] However, some studies suggest that Fmoc-protected amino acids may exhibit greater degradation over extended periods in NMP compared to DMF.[7] For this reason, freshly prepared solutions are highly recommended. |

| DCM (Dichloromethane) | Poor/Not Recommended. While useful in Boc-based SPPS, DCM is a poor solvent for the growing peptide chain in Fmoc chemistry and is generally not recommended for coupling steps.[7] It does not provide adequate swelling for many commonly used resins. |

| DMSO, THF | Situational. These solvents can be used to prepare concentrated stock solutions. For instance, dissolving a PFP ester in DMSO or THF before diluting into an aqueous buffer is a common strategy in bioconjugation protocols.[4] However, for standard SPPS, DMF or NMP remains the solvent of choice. |

Stability Profile: A Self-Validating System

The stability of this compound is a key advantage. PFP esters exhibit significantly greater resistance to hydrolysis compared to other active esters like N-Hydroxysuccinimide (NHS) esters, making them more robust for storage and use.[9]

Storage and Handling:

-

Solid State: As a crystalline solid, the compound is stable for extended periods when stored under recommended conditions.

-

Recommended Storage: Store at -20°C to 4°C, desiccated, and protected from light. Under these conditions, the reagent remains stable for years.

-

In Solution: Solutions of Fmoc-amino acids should ideally be prepared fresh before use. While stable for short periods in high-purity DMF, prolonged storage in solution is not advised due to the potential for slow degradation of the Fmoc group or hydrolysis of the active ester.[10]

Chemical Stability:

-

Hydrolysis: The primary degradation pathway in solution is hydrolysis of the active ester, which reverts the compound to the inactive carboxylic acid and releases pentafluorophenol. This reaction is accelerated by moisture and basic pH. The inherent stability of PFP esters means this process is slow under standard anhydrous SPPS conditions.[9]

-

Thermal Stability: The high melting point (115-125 °C) indicates excellent thermal stability, well above the temperatures used in standard or microwave-assisted SPPS.[4][11]

-

pH Sensitivity: The Fmoc group is labile to basic conditions (e.g., piperidine) by design. The PFP ester is sensitive to strong nucleophiles and basic aqueous conditions which promote hydrolysis. The OtBu group is stable to base but labile to strong acids (e.g., TFA).

dot digraph "hydrolysis_pathway" { graph [rankdir="LR", splines=true, bgcolor="#FFFFFF", nodesep=0.6]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Helvetica", fontcolor="#202124"]; edge [color="#4285F4", arrowhead="normal"];

reagent [label="this compound\n(Active Ester)"]; water [label="H₂O\n(Moisture)", shape=ellipse, fillcolor="#FFFFFF", style=solid, color="#EA4335"]; products [label="Fmoc-D-Glu(OtBu)-OH\n(Inactive Acid)\n+\nPentafluorophenol", fillcolor="#F1F3F4"];

reagent -> products [label="Hydrolysis"]; water -> reagent [style=dashed, arrowhead=none, color="#EA4335"];

} PFP Ester Hydrolysis Pathway.

Field-Proven Application in Solid-Phase Peptide Synthesis

The primary value of this compound lies in its nature as a pre-activated building block. This circumvents the need for in-situ coupling reagents (like HBTU/HATU or carbodiimides), which can sometimes lead to side reactions or require pre-activation steps.[12] The coupling reaction is clean, rapid, and generally free from racemization.[11]

Detailed Experimental Protocol for Coupling:

This protocol describes a single, self-validating coupling cycle on a peptide-resin.

-

Resin Preparation:

-

Start with the N-terminally deprotected peptide-resin (possessing a free amine), washed thoroughly with DMF.

-

Causality: The free amine is the nucleophile that will attack the active ester. Thorough washing is critical to remove any residual base from the previous deprotection step, which could neutralize the incoming activated amino acid.

-

-

Fmoc Deprotection (If Necessary):

-

Treat the Fmoc-protected peptide-resin with 20% piperidine in DMF (v/v) for 5-10 minutes.

-

Drain and repeat with a fresh piperidine solution for another 5-10 minutes.

-

Wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine.

-

Causality: Complete removal of piperidine is non-negotiable. Residual piperidine will react with the incoming this compound, deactivating it.

-

-

Preparation of the Coupling Solution:

-

In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) in a minimal volume of high-purity DMF.

-

While not always necessary for PFP esters, the addition of 1-Hydroxybenzotriazole (HOBt) (an equivalent amount to the PFP ester) can sometimes accelerate the reaction and suppress side reactions.[4]

-

Causality: Using an excess of the activated amino acid drives the reaction to completion, ensuring all free amines on the resin are acylated.

-

-

Coupling Reaction:

-

Add the coupling solution to the washed, deprotected peptide-resin.

-

Agitate the mixture at room temperature for 1-2 hours. Microwave-assisted protocols can reduce this time to minutes.[11]

-

Causality: The PFP ester's high reactivity ensures a rapid coupling. A 1-2 hour window is typically sufficient for even sterically hindered couplings to proceed to completion.

-

-

Post-Coupling Wash:

-

Drain the reaction vessel and wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents and the pentafluorophenol byproduct.

-

-

Validation: The Kaiser Test:

-

Take a small sample of resin beads (10-15 beads) and perform a Kaiser test to check for the presence of free primary amines.[13]

-

Procedure: Add 2-3 drops each of Kaiser test solutions A (KCN in pyridine), B (ninhydrin in butanol), and C (phenol in butanol) to the beads. Heat at 110°C for 5 minutes.[13]

-

Interpretation:

-

Beads are colorless/yellow: Negative result. Coupling is complete. Proceed to the next cycle.

-

Beads are dark blue: Positive result. Coupling is incomplete. Recouple by repeating steps 4-6.

-

-

Causality: This test validates the success of the reaction. Proceeding without a negative Kaiser test will result in deletion sequences, compromising the purity of the final peptide.

-

dot digraph "SPPS_Workflow" { graph [rankdir="TB", splines=true, bgcolor="#FFFFFF", nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Helvetica", fontcolor="#202124"]; edge [color="#34A853"];

} SPPS Coupling Workflow using this compound.

References

-

Vasanthakumar, G. R., et al. (2025). Microwave Irradiated High-Speed Solution Synthesis of Peptide Acids Employing Fmoc-Amino Acid Pentafluorophenyl Esters as Coupling Agents. ResearchGate. Retrieved from [Link]

-

Hilvano, E. G. V., et al. (2025). Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Organic & Biomolecular Chemistry. Retrieved from [Link]

- Fields, G. B., & Noble, R. L. (1990). Advances in Fmoc solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 35(3), 161-214. (General knowledge, conceptual link).

-

Aapptec Peptides (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Retrieved from [Link]

-

Aapptec Peptides (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

-

Vo, C., et al. (2020). Stain Protocol for the Detection of N-Terminal Amino Groups during Solid-Phase Peptide Synthesis. Organic Letters. Retrieved from [Link]

-

Wang, P., et al. (2010). Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach. Nature Protocols. Retrieved from [Link]

-

AAPPTec (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

- Rehaman, A., et al. (2018). Side reactions in peptide synthesis: An overview. International Journal of Pharmacy Research & Technology, 8(2), 1-13.

-

PubChem. (n.d.). Fmoc-Glu(OtBu)-OH. National Institutes of Health. Retrieved from [Link]

-

AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Fmoc-Glu(OtBu)-OPfp [86061-04-3]. Product Page. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). This compound [200616-21-3]. Product Page. Retrieved from [Link]

-

Bofill, J. M., et al. (2019). Stability of Fmoc-Arg(X)-OH in DMF (N,N-dimethylformamide) and NBP.... ResearchGate. Retrieved from [Link]

-

Advent Chembio. (n.d.). Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis. Retrieved from [Link]

-

Byrne, L., et al. (2019). Regeneration of aged DMF for use in solid-phase peptide synthesis. Journal of Peptide Science. Retrieved from [Link]

Sources

- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. peptide.com [peptide.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chempep.com [chempep.com]

- 6. peptide.com [peptide.com]

- 7. peptide.com [peptide.com]

- 8. Regeneration of aged DMF for use in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. chempep.com [chempep.com]

- 13. peptide.com [peptide.com]

A Technical Guide to Fmoc-D-Glu(OtBu)-OPfp: A Pre-activated Building Block for Advanced Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of N-α-(9-Fluorenylmethoxycarbonyl)-D-glutamic acid γ-tert-butyl α-pentafluorophenyl ester, commonly abbreviated as Fmoc-D-Glu(OtBu)-OPfp. This reagent is a cornerstone for the incorporation of D-glutamic acid residues in modern Solid-Phase Peptide Synthesis (SPPS). We will dissect the strategic roles of its constituent chemical moieties—the base-labile Fmoc protecting group, the acid-labile OtBu side-chain protecting group, and the highly reactive OPfp active ester. This guide offers field-proven insights into its application, detailed experimental protocols, and the underlying chemical principles that ensure its efficacy in producing high-purity peptides with minimal side reactions.

Introduction: The Logic of Pre-activation in Fmoc/tBu Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) following the Fmoc/tBu orthogonal strategy is the dominant methodology for the chemical synthesis of peptides in both academic and industrial settings.[1] This strategy relies on the use of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary protection of the N-terminal α-amino group, and acid-labile groups, typically based on tert-butyl (tBu), for the semi-permanent protection of reactive amino acid side chains.[2][3]

A critical step in the SPPS cycle is the formation of the amide bond, which requires the activation of the C-terminal carboxylic acid of the incoming amino acid. While this is commonly achieved in situ using coupling reagents like carbodiimides (e.g., DIC) or onium salts (e.g., HBTU, HATU), an alternative and highly efficient approach involves the use of pre-activated amino acid derivatives.[4] this compound is such a derivative, where the α-carboxylic acid is pre-activated as a pentafluorophenyl (PFP) ester. This approach offers distinct advantages, including rapid coupling kinetics, reduced risk of racemization, and the avoidance of byproducts associated with in situ activation reagents.[5][6]

Core Compound Data: this compound

The fundamental physicochemical properties of this compound are summarized below. This data is essential for accurate reagent preparation and experimental design.

| Property | Value | Source(s) |

| CAS Number | 200616-21-3 | [5] |

| Molecular Formula | C₃₀H₂₆F₅NO₆ | [5][7] |

| Molecular Weight | 591.5 g/mol | [5][7] |

| Appearance | White to off-white powder | |

| Purity (HPLC) | ≥98.0% | [8] |

| Storage Temperature | -20°C to -15°C for long-term storage | [9][10] |

| Reaction Suitability | Fmoc Solid-Phase Peptide Synthesis |

Below is the chemical structure of this compound, illustrating the three key functional components.

Caption: Chemical structure of this compound.

Deconstructing the Molecule: Causality Behind the Chemistry

The efficacy of this compound is not accidental; it is the result of a deliberate chemical design where each component serves a specific, synergistic purpose.

The Fmoc Group: Base-Labile Nα-Protection

The 9-fluorenylmethoxycarbonyl (Fmoc) group is the cornerstone of the temporary N-terminal protection in this SPPS strategy.[2] Its defining characteristic is its lability to mild basic conditions, typically a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][11]

The deprotection mechanism is a β-elimination reaction. The secondary amine base abstracts the acidic proton on the fluorenyl ring, leading to the collapse of the protecting group into dibenzofulvene (DBF) and a carbamate, which subsequently decarboxylates to release the free amine of the peptide chain.[2] The reactive DBF electrophile is trapped by the excess piperidine to form a stable adduct, which is easily washed away.[2][11] This mild deprotection condition preserves the acid-labile side-chain protecting groups, ensuring the orthogonality of the synthetic strategy.

The OtBu Group: Acid-Labile Side-Chain Protection

The γ-carboxylic acid of the glutamic acid side chain is highly reactive and must be protected to prevent side reactions, such as branching or cyclization, during peptide synthesis.[1] The tert-butyl (OtBu) ester provides robust protection that is completely stable to the repeated basic treatments used for Fmoc removal.[12]

The OPfp Ester: A Highly Efficient Activating Group

The pentafluorophenyl (PFP) ester is a "pre-activated" form of the carboxylic acid, eliminating the need for in situ coupling reagents. The power of the OPfp group lies in the extreme electron-withdrawing nature of the five fluorine atoms on the phenyl ring.[5] This electronic effect makes the pentafluorophenoxide anion a superb leaving group, rendering the carboxyl carbon highly electrophilic and susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain.[5][6]

Kinetic studies have demonstrated the superior reactivity of OPfp esters compared to other active esters like p-nitrophenyl (ONp) or pentachlorophenyl (OPcp) esters, with relative coupling rates of OPfp >> OPcp > ONp (111:3.4:1).[15] This high reactivity translates to:

-

Rapid Coupling Times: Efficiently driving the reaction to completion.

-

Reduced Racemization: The speed of the aminolysis reaction minimizes the time available for the chiral α-carbon to epimerize via an oxazolone intermediate.[16]

-

High Yields: Ensuring maximal incorporation of the amino acid at each step.

Application in Solid-Phase Peptide Synthesis: A Step-by-Step Workflow

The use of a pre-activated building block like this compound streamlines the SPPS coupling step. The following is a self-validating protocol for a standard manual coupling cycle on a solid support (e.g., Rink Amide resin).

Caption: Standard SPPS cycle using a pre-activated Fmoc-amino acid.

Experimental Protocol

This protocol assumes a synthesis scale of 0.1 mmol on a resin pre-loaded with the preceding amino acid.

-

Resin Preparation:

-

Swell the peptide-resin (0.1 mmol) in DMF (approx. 5 mL) for 30-60 minutes in a suitable reaction vessel.

-

Drain the DMF.

-

-

Fmoc Deprotection:

-

Add a solution of 20% (v/v) piperidine in DMF (5 mL) to the resin.

-

Agitate the suspension for 3 minutes. Drain.

-

Repeat the piperidine treatment for an additional 7-10 minutes. Drain the solution.

-

Causality: The two-step deprotection ensures complete removal of the Fmoc group. The first, short treatment removes the bulk, and the second drives the reaction to completion.

-

-

Washing Post-Deprotection:

-

Wash the resin thoroughly with DMF (5 x 5 mL). This step is critical to remove all traces of piperidine, which would otherwise neutralize the incoming activated amino acid.

-

Perform a qualitative test (e.g., Kaiser test) on a small sample of beads to confirm the presence of a free primary amine. A positive result (dark blue beads) validates the completion of the deprotection step.

-

-

Coupling Reaction:

-

Dissolve this compound (3 equivalents, 0.3 mmol, ~177.5 mg) in a minimal amount of DMF (approx. 3-4 mL).

-

Add the solution to the washed, deprotected peptide-resin.

-

Agitate the reaction mixture for 60-120 minutes at room temperature.

-

Causality: As a pre-activated ester, no additional coupling reagents are needed. The reaction proceeds via direct nucleophilic attack of the resin's free amine on the activated carboxyl group. The use of a 3-fold excess of the reagent ensures the reaction is driven to completion.

-

Caption: Mechanism of peptide bond formation using an OPfp ester.

-

Washing Post-Coupling:

-

Drain the reaction solution.

-

Wash the resin thoroughly with DMF (5 x 5 mL) to remove excess reagent and the pentafluorophenol (PFP-OH) byproduct.

-

A negative Kaiser test result (yellow/colorless beads) indicates the successful consumption of all free amines and, therefore, a complete coupling reaction.

-

The cycle is now complete. The resin is ready for the deprotection step of the next amino acid to be added to the sequence.

Final Cleavage and Global Deprotection

Once the peptide sequence is fully assembled, the peptide must be cleaved from the solid support, and all side-chain protecting groups (including the OtBu on the D-glutamic acid) must be removed. This is typically achieved in a single step using a TFA-based cleavage cocktail.

-

Standard Reagent: A common cocktail is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v).

-

Procedure: The peptide-resin is treated with the cleavage cocktail for 2-4 hours at room temperature.

-

Mechanism: The strong acid (TFA) cleaves the peptide from the resin and simultaneously removes the OtBu group. TIS and water act as scavengers to trap the reactive tert-butyl cations generated during the process.[14]

-

Workup: Following cleavage, the peptide is precipitated from the TFA solution using cold diethyl ether, collected by centrifugation, and dried before purification by HPLC.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound and associated synthesis reagents, especially TFA and piperidine.

-

Handling: Handle the powdered reagent in a well-ventilated area or chemical fume hood to avoid inhalation.

-

Storage: Store the reagent tightly sealed at the recommended temperature of -20°C to -15°C to prevent degradation.[9][10]

References

-

Aapptec Peptides. This compound [200616-21-3]. [Link]

-

National Institutes of Health (NIH). Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. [Link]

-

National Institutes of Health (NIH). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. [Link]

-

UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. [Link]

-

Biorunstar. Fmoc-Glu(OtBu)-OPfp. [Link]

-

Royal Society of Chemistry. Green Chemistry - In situ Fmoc removal. [Link]

-

Lab901. This compound. [Link]

-

ACS Publications. Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. [Link]

-

Aapptec Peptides. Fmoc-Amino Acid OPfp Esters. [Link]

-

ScienceDirect. Recent development of peptide coupling reagents in organic synthesis. [Link]

-

ACS Publications. 2-Methoxy-4-methylsulfinylbenzyl Alcohol as a Safety-Catch Linker for the Fmoc/tBu Solid-Phase Peptide Synthesis Strategy. [Link]

-

Luxembourg Bio Technologies. Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. [Link]

-

ACS Publications. TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. [Link]

-

AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

Sources